(4-Benzhydrylpiperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone
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Overview
Description
(4-Benzhydrylpiperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzhydryl group and a pyridine ring substituted with a methoxyethoxy group, connected through a methanone linkage. Its unique structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzhydrylpiperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone typically involves multiple steps:
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Formation of the Piperazine Derivative: : The initial step involves the preparation of 4-benzhydrylpiperazine. This can be achieved by reacting piperazine with benzhydryl chloride under basic conditions, often using a solvent like dichloromethane and a base such as triethylamine.
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Synthesis of the Pyridine Derivative: : The next step is the synthesis of 2-(2-methoxyethoxy)pyridine. This can be done by reacting 4-chloropyridine with 2-methoxyethanol in the presence of a base like potassium carbonate.
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Coupling Reaction: : The final step involves coupling the piperazine and pyridine derivatives. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in a solvent like dimethylformamide (DMF) to form the desired methanone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzhydryl group, leading to the formation of benzhydryl alcohol or benzhydryl ketone derivatives.
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Reduction: : Reduction reactions can target the methanone linkage, converting it to a methylene group, which may alter the compound’s biological activity.
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Substitution: : The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Benzhydryl alcohol, benzhydryl ketone.
Reduction: Methane derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Benzhydrylpiperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its ability to cross cell membranes and interact with proteins makes it a candidate for studying cellular processes and signaling pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise as a lead compound for developing drugs targeting neurological disorders, due to its ability to modulate neurotransmitter receptors.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile reactivity and functional groups make it suitable for various applications.
Mechanism of Action
The mechanism of action of (4-Benzhydrylpiperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The benzhydryl group can enhance binding affinity to hydrophobic pockets, while the piperazine ring can interact with polar residues. The methoxyethoxy group can improve solubility and membrane permeability, facilitating the compound’s access to intracellular targets.
Comparison with Similar Compounds
Similar Compounds
(4-Benzhydrylpiperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone: Similar structure but with a pyrazole ring instead of a pyridine ring.
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: Contains a sulfonamide group and is known for its inhibitory activity against carbonic anhydrase enzymes.
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[2-(2-methoxyethoxy)pyridin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-31-18-19-32-24-20-23(12-13-27-24)26(30)29-16-14-28(15-17-29)25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-13,20,25H,14-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANURELKQXBHRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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